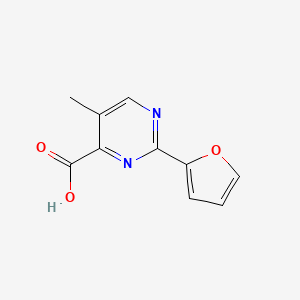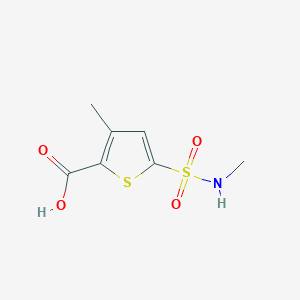
2-(Furan-2-yl)-5-methylpyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)-5-methylpyrimidine-4-carboxylic acid is a heterocyclic compound that combines a furan ring with a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both furan and pyrimidine rings in its structure imparts unique chemical properties that make it a valuable target for research and development.
Métodos De Preparación
The synthesis of 2-(Furan-2-yl)-5-methylpyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as furfural or furfuryl alcohol.
Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed via condensation reactions involving urea or guanidine with β-dicarbonyl compounds.
Coupling of Furan and Pyrimidine Rings: The final step involves coupling the furan and pyrimidine rings through various methods, such as cross-coupling reactions or cyclization reactions.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. Catalysts and reaction conditions are carefully selected to ensure the efficient formation of the desired product.
Análisis De Reacciones Químicas
2-(Furan-2-yl)-5-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Furan-2-yl)-5-methylpyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-yl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
2-(Furan-2-yl)-5-methylpyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
2-(Furan-2-yl)pyrimidine-4-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid: Contains a thiophene ring instead of a furan ring, leading to different electronic properties.
2-(Furan-2-yl)-5-methylpyridine-4-carboxylic acid: Contains a pyridine ring instead of a pyrimidine ring, which may alter its chemical behavior and biological interactions.
The uniqueness of this compound lies in its specific combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-5-11-9(7-3-2-4-15-7)12-8(6)10(13)14/h2-5H,1H3,(H,13,14) |
Clave InChI |
UHUFIIFPAQHRGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1C(=O)O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13155188.png)






